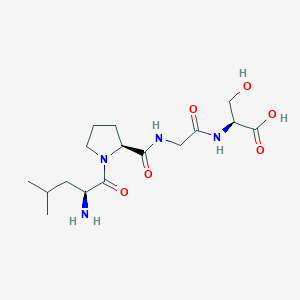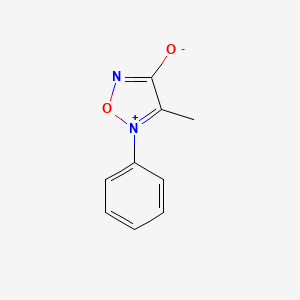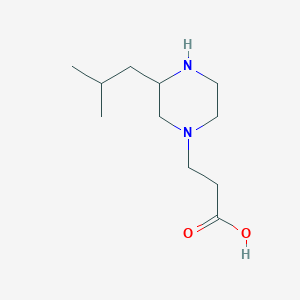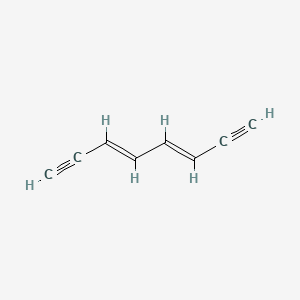
Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of benzoylhydrazine with a thiazole derivative under specific conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction while ensuring purity and yield.
Analyse Chemischer Reaktionen
Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies.
Medicine: Research indicates that it may have therapeutic properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound has similar structural features but different functional groups, leading to distinct properties and applications.
Thiophene derivatives: These compounds share the sulfur-containing ring structure but differ in their chemical behavior and applications
Eigenschaften
CAS-Nummer |
168482-03-9 |
|---|---|
Molekularformel |
C18H15N3O3S |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H15N3O3S/c1-24-17(23)14-15(12-8-4-2-5-9-12)25-18(19-14)21-20-16(22)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
YLFQJNBXHGJJAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC(=N1)NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Löslichkeit |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)



![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)


![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)


![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)

